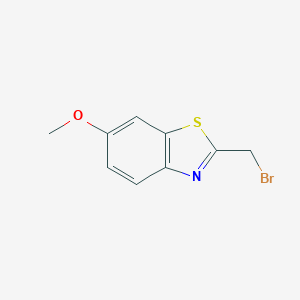

2-(Bromomethyl)-6-methoxy-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-(bromomethyl)-6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNOS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKZMQFJJMIETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443813 | |

| Record name | 2-Bromomethyl-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-18-2 | |

| Record name | 2-Bromomethyl-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-6-methoxybenzothiazole typically involves the bromination of 6-methoxybenzothiazole. One common method includes the reaction of 6-methoxybenzothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the methyl group, resulting in the formation of 2-Bromomethyl-6-methoxybenzothiazole .

Industrial Production Methods

Industrial production methods for 2-Bromomethyl-6-methoxybenzothiazole are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-6-methoxybenzothiazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Reduction Reactions: The compound can be reduced to form 2-methyl-6-methoxybenzothiazole using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Products include 2-azidomethyl-6-methoxybenzothiazole, 2-thiocyanatomethyl-6-methoxybenzothiazole, and 2-methoxymethyl-6-methoxybenzothiazole.

Oxidation: Products include 2-bromomethyl-6-methoxybenzaldehyde and 2-bromomethyl-6-methoxybenzoic acid.

Reduction: The major product is 2-methyl-6-methoxybenzothiazole.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

- Benzothiazole derivatives, including 2-(Bromomethyl)-6-methoxy-1,3-benzothiazole, have been studied for their antimicrobial properties against various bacterial strains. Research indicates that compounds with bromomethyl groups exhibit enhanced interactions with microbial targets, leading to significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

- The compound has shown promise in reducing inflammation in vitro. Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Potential

- This compound has been utilized in synthesizing quinazoline derivatives that exhibit cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and U-937 (monocytic leukemia). These derivatives have shown effective inhibition of cancer cell proliferation with notable IC50 values .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of 6-methoxy-2-aminobenzenethiol with formaldehyde in the presence of hydrobromic acid . The compound can undergo various chemical reactions such as:

- Nucleophilic Substitution Reactions : The bromomethyl group allows for further functionalization.

- Formation of Derivatives : Substituents can be introduced to modify biological activity .

Case Study 1: Antimicrobial Activity Assessment

A study synthesized several benzothiazole derivatives from this compound and evaluated their antimicrobial efficacy. Results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics.

Case Study 2: Anti-inflammatory Activity Evaluation

Novel compounds derived from this benzothiazole were tested for anti-inflammatory properties using in vitro models. The findings suggested significant inhibition of pro-inflammatory cytokines, indicating therapeutic potential for conditions like chronic colitis .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer activities | Significant antibacterial properties; effective inhibition of cancer cell proliferation |

| Materials Science | Development of advanced materials including polymers and dyes | Unique electronic properties useful in material synthesis |

| Biological Research | Study of enzyme inhibitors and receptor modulators | Insights into biological pathways and mechanisms |

| Industrial Applications | Synthesis of specialty chemicals and intermediates | Utilized in various industrial processes |

Mechanism of Action

The mechanism of action of 2-Bromomethyl-6-methoxybenzothiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

Pathways Involved: The compound can influence various biochemical pathways, including apoptosis, cell cycle regulation, and signal transduction. Its ability to form covalent bonds with nucleophiles makes it a potent inhibitor of enzymes that rely on nucleophilic residues for their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of 2-(bromomethyl)-6-methoxy-1,3-benzothiazole with structurally related compounds:

Substituent Variations and Reactivity

Physical and Structural Properties

- Planarity : 6-Methoxy-1,3-benzothiazol-2-amine adopts a nearly planar structure (torsion angle = 0.72°), facilitating intermolecular N–H···N hydrogen bonds .

- Crystallinity: 6-Bromo-1,3-benzothiazol-2-amine forms monoclinic crystals (space group P2₁/c), with Br···π interactions influencing packing .

- Solubility : Bromomethyl derivatives (e.g., 2-(bromomethyl)-1,3-benzothiazole) are typically soluble in polar aprotic solvents like DMF or acetonitrile .

Biological Activity

2-(Bromomethyl)-6-methoxy-1,3-benzothiazole is a member of the benzothiazole family, which is known for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential applications as an anti-inflammatory, antibacterial, anticancer, and antioxidant agent. Understanding the biological activity of this compound involves examining its mechanisms of action, structure-activity relationships (SAR), and results from various biological assays.

Chemical Structure and Properties

The molecular structure of this compound includes a bromomethyl group and a methoxy group attached to the benzothiazole ring. These substituents are crucial for the compound's biological activity, influencing its interaction with various biological targets.

The exact mechanisms of action for this compound are not fully elucidated. However, several proposed pathways include:

- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells .

- Inhibition of Inflammatory Mediators : Studies suggest that benzothiazole derivatives can reduce the production of inflammatory mediators like LTB4 and TXB2 in models of chronic inflammation.

- Antioxidant Activity : The presence of hydroxy and methoxy groups may enhance the compound's ability to modulate reactive oxygen species (ROS) levels.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For example:

- Cell Line Studies : this compound showed selective antiproliferative effects against various cancer cell lines, including HeLa cells .

- Mechanistic Insights : Compounds with similar structures have been found to inhibit cell migration and induce cell cycle arrest, contributing to their anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been highlighted in several studies:

- In Vivo Models : In rat models of chronic colitis, certain derivatives reduced inflammatory markers effectively compared to standard treatments like sulfasalazine.

- Cytokine Modulation : Compounds have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- Spectrum of Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacterial strains. The presence of specific substituents on the benzothiazole core influences antibacterial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzene ring significantly impact the biological activity of benzothiazole derivatives. Key findings include:

- Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) enhances both anticancer and antibacterial activities .

- Positioning of Groups : The specific positions of substituents on the benzothiazole core are critical for optimizing biological effects .

Case Study 1: Anticancer Efficacy

A study evaluated a series of benzothiazole derivatives for their anticancer properties against A431 and A549 cell lines. The most potent compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, highlighting the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Anti-inflammatory Activity

In a model assessing chronic inflammation, derivatives demonstrated significant reductions in inflammatory markers. This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs.

Q & A

Q. What are the established synthetic routes for 2-(Bromomethyl)-6-methoxy-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzothiazole scaffold. For example:

- Route 1 : Bromomethylation of 6-methoxy-1,3-benzothiazole using (N-bromosuccinimide) under radical initiation (e.g., AIBN) in , achieving ~65% yield .

- Route 2 : Substitution of a hydroxyl or methyl group at the 2-position via -mediated bromination, requiring anhydrous conditions and temperatures of 60–80°C .

- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), stoichiometric ratios (1.2–1.5 eq brominating agent), and exclusion of moisture. Purification via column chromatography (hexane:EtOAc 4:1) is recommended .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

- Methodological Answer :

- NMR : -NMR should show a singlet for the methoxy group (~δ 3.8 ppm) and a doublet for the bromomethyl protons (δ 4.2–4.5 ppm, ) .

- HPLC : Purity >98% confirmed using a C18 column (acetonitrile:water 70:30, UV detection at 254 nm) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 6-methoxy from 5-methoxy isomers) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic degradation of the C–Br bond .

- Moisture : Hydrolysis of the bromomethyl group occurs in aqueous media, forming 2-(hydroxymethyl)-6-methoxy-1,3-benzothiazole. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in bromomethylation of 6-methoxy-1,3-benzothiazole derivatives be addressed?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to direct bromination to the 2-position. Computational DFT studies (B3LYP/6-31G*) predict regioselectivity trends .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., di-bromination) by shortening reaction times (45 min vs. 12 hr) .

Q. What mechanistic pathways govern the bromomethylation of benzothiazole scaffolds?

- Methodological Answer :

- Radical Mechanism : Initiated by AIBN, bromine radicals abstract hydrogen from the methyl group, followed by bromine atom transfer. Confirmed via EPR trapping of succinimidyl radicals .

- Electrophilic Substitution : In acidic media (e.g., ), bromine acts as an electrophile, attacking the electron-rich 2-position. Kinetic studies (NMR monitoring) show pseudo-first-order behavior .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings using Pd(PPh). Fukui indices identify the bromomethyl carbon as the most nucleophilic site () .

- Molecular Docking : Predict binding affinities for biological targets (e.g., kinase inhibitors) using AutoDock Vina. The methoxy group enhances hydrophobic interactions in enzyme pockets .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for solvent effects (DMSO vs. ethanol) .

- Structural Analogues : Test 2-(chloromethyl)-6-methoxy derivatives to isolate the role of the bromine atom in activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.